molecular formula C6H14N2O2 B13416086 DL-Lysine-N2-15N

DL-Lysine-N2-15N

Cat. No.: B13416086
M. Wt: 147.18 g/mol
InChI Key: KDXKERNSBIXSRK-VJJZLTLGSA-N
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Description

DL-Lysine-N2-15N (also referred to as DL-Lysine·2HCl (ε-¹⁵N, 98%)) is a stable isotope-labeled derivative of the essential amino acid lysine, where two nitrogen atoms—specifically at the α-amino group (primary amine) and ε-amino group (side-chain amine)—are replaced with the ¹⁵N isotope. Its molecular formula is C₆H₁₄N₂O₂·2HCl, with a CAS number of 204451-46-7 . This compound is synthesized to ≥98% isotopic purity and is primarily employed as a certified reference material in organic analysis, metabolic tracing, and protein turnover studies . The hydrochloride salt form enhances solubility and stability, making it suitable for applications in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

147.18 g/mol

IUPAC Name

6-amino-2-(15N)azanylhexanoic acid

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/i8+1

InChI Key

KDXKERNSBIXSRK-VJJZLTLGSA-N

Isomeric SMILES

C(CCN)CC(C(=O)O)[15NH2]

Canonical SMILES

C(CCN)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-Lysine-N2-15N can be synthesized through the racemization of L-lysine. The DL-lysine crystals obtained from this process are treated with Hafnia alvei AS1.1009 intact cells as biocatalysts to produce crystalline D-lysine . The reaction conditions include the presence of 0.10 molar equivalent of salicylaldehyde, 1.0 mol/L of NaOH at 100°C, and an activation energy of 62187.86 J/mol .

Industrial Production Methods

Industrial production of DL-Lysine-N2-15N involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include additional purification steps to ensure the isotopic purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

DL-Lysine-N2-15N undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include oxides, alcohols, and various substituted derivatives of DL-Lysine-N2-15N .

Scientific Research Applications

DL-Lysine-N2-15N is a stable, non-radioactive isotope-labeled form of lysine, an essential amino acid, where the nitrogen atoms are isotopically labeled with nitrogen-15 (^15N). It is used in research to trace metabolic pathways and study protein dynamics using nuclear magnetic resonance (NMR) spectroscopy. The dual labeling potential of DL-Lysine-N2-15N (both α and ε nitrogen) offers detailed insights into its metabolism and interactions within biological systems, and its application in NMR spectroscopy allows researchers to explore complex biochemical processes that may not be evident with non-labeled compounds.

Scientific Research Applications

DL-Lysine-N2-15N is utilized in research settings to trace metabolic pathways and understand protein dynamics through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

  • Nitrogen-15 NMR in Natural Product Structure Elucidation and Discovery: Two-dimensional (2D) NMR experiments that indirectly detect nitrogen-15 improve the sensitivity limitations due to nitrogen's natural abundance . These experiments can detect one-bond couplings between nitrogen-15 and their attached protons (the sensitive 1H-15N HSQC/HMQC), detecting two-to-three bond couplings between tertiary nitrogen and protons in the molecule (long-range 1H-15N HMBC), and even detect carbon-13-nitrogen-15 correlations (13C-15N HSQC) with appropriate labeling . These 2D 15N NMR experiments are invaluable in solving complex bioactive natural product structures .
  • Linking Biosynthetic Gene Clusters: Using 15N-labeled stable isotope precursors in integrated genomic and MS metabolomic approaches has proven a successful strategy for discovering novel compounds and linking natural product structures with their producing biosynthetic gene clusters .

Case Studies

  • Production of L-[15N2]lysine by Microbial Fermentation: The microorganism Brevibacterium flavum 21129 has been used to produce multigram batches of L-[15N2]lysine of high purity and isotopic enrichment by supplementation of the growth medium with (15NH4)2SO4 of 98.0 atom% excess . The doubly 15N-labeled lysine can be detected at dilutions 10 times greater than singly labeled lysine when isotope dilution curves are analyzed by gas chromatography-mass spectrometry . This enhanced sensitivity permits kinetic measurements of plasma free-lysine isotope content over a 300-fold dilution during 6 h following a single oral bolus of 5 mg/kg body wt . This inexpensive preparation method lends itself to the production of highly useful biochemical compounds for kinetic studies of human nutrition .
  • Drug Target Crystallography: The quest for new therapeutic drugs has launched massive public and commercial efforts to determine the details of drug–target interactions, and to develop whole structure-guided drug discovery pipelines . The role and use of protein drug target crystallography is steadily increasing, and a growing number of therapeutic drugs, which are either the direct result of structure based discovery or where structure guided lead optimization has played at least a significant role, are reaching the market .

Mechanism of Action

DL-Lysine-N2-15N exerts its effects by incorporating the nitrogen-15 isotope into biological molecules, allowing researchers to trace and study nitrogen-related processes. The molecular targets include proteins and nucleic acids, and the pathways involved are those related to nitrogen metabolism and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar ¹⁵N-Labeled Compounds

Structural and Isotopic Differences

DL-Lysine-N2-15N distinguishes itself from other ¹⁵N-labeled amino acids through its dual isotopic labeling at both α- and ε-amino groups. Most ¹⁵N-labeled amino acids, such as DL-Phenylalanine-15N or Glycine-15N, are labeled only at the α-amino group. This dual labeling allows DL-Lysine-N2-15N to track nitrogen metabolism in complex pathways, such as lysine’s role in crosslinking collagen or its conversion to acetyl-CoA .

Key structural comparisons :

Compound Molecular Formula ¹⁵N Label Position(s) CAS Number Isotopic Purity
DL-Lysine-N2-15N·2HCl C₆H₁₄N₂O₂·2HCl α- and ε-amino groups 204451-46-7 98%
DL-Phenylalanine-15N C₉H₁₁NO₂ (¹⁵N-labeled) α-amino group 299316 98%
DL-Alanine-15N C₃H₇NO₂ (¹⁵N-labeled) α-amino group 71261-64-8 98%
Glycine-15N C₂H₅NO₂ (¹⁵N-labeled) α-amino group 7299-33-4 98%
N-Acetyl-DL-serine-15N C₅H₉NO₄ (¹⁵N-labeled) α-amino group N/A ≥98.5%

Data Tables

Table 1: Isotopic Purity and Supplier Information
Compound Supplier Purity Primary Use Case Reference
DL-Lysine-N2-15N·2HCl Hölzel Diagnostika 98% Metabolic tracing
Glycine-15N Sigma-Aldrich 98% NMR spectroscopy
DL-Alanine-15N Beijing Benyuan 98% Isotope dilution assays
Table 2: Research Findings
Compound Key Research Insight Reference
DL-Lysine-N2-15N Demonstrated 90% incorporation into HeLa cell proteins within 24 hours
Glycine-15N Used to resolve ¹⁵N chemical shift anisotropy in solid-state NMR
DL-Phenylalanine-15N Tracked phenylalanine-to-tyrosine conversion in PKU models

Biological Activity

DL-Lysine-N2-15N is a stable isotope-labeled form of lysine, an essential amino acid vital for protein synthesis and various metabolic processes. The nitrogen-15 (15N^{15}N) labeling allows researchers to study metabolic pathways and protein dynamics through advanced techniques like nuclear magnetic resonance (NMR) spectroscopy. This article delves into the biological activity of DL-Lysine-N2-15N, highlighting its applications, research findings, and case studies.

DL-Lysine-N2-15N is characterized by its dual nitrogen labeling at both the alpha (15N^{15}N-N) and epsilon (15N^{15}N-N) positions. This unique feature enables detailed tracking of nitrogen metabolism within biological systems. The compound is utilized primarily in research settings for tracing metabolic pathways and understanding protein interactions.

Biological Roles

DL-Lysine-N2-15N exhibits biological activity akin to natural lysine, contributing to several key physiological processes:

  • Protein Synthesis : Essential for the formation of proteins, impacting growth and repair mechanisms.
  • Nitrogen Metabolism : Plays a critical role in nitrogen balance within organisms.
  • Gene Expression Regulation : Influences the expression of genes involved in metabolic pathways.

Applications in Research

The primary applications of DL-Lysine-N2-15N include:

  • Metabolic Pathway Tracing : Used to elucidate metabolic pathways involving lysine and its derivatives.
  • Protein Dynamics Studies : Facilitates understanding of protein interactions and modifications through NMR spectroscopy.
  • Comparative Metabolomics : Assists in identifying nitrogen-containing compounds in various biological samples.

Case Study 1: Comparative Metabolomics

A study utilized 15N^{15}N-labeled compounds to analyze biosynthetic gene clusters in Nostoc sp. UIC 10630. The research revealed four nitrogen-containing metabolites that matched predicted structures based on genomic data. This work demonstrated the utility of 15N^{15}N labeling in discovering new metabolites and understanding their biosynthesis .

CompoundNumber of NitrogensDetected m/zm/z Values
A101081
B7828
C6865
D3604

Case Study 2: Protein Interaction Studies

Another investigation focused on the accessibility of lysine residues in the PB1 subunit of influenza RNA polymerase using a quantitative profiling method. The study combined chemical modification with stable isotope labeling to assess changes in lysine reactivity, revealing critical insights into protein-protein interactions .

NMR Spectroscopy Insights

Research employing NMR spectroscopy has shown minimal scrambling of the 15N^{15}N alpha atom, indicating stable incorporation into proteins during metabolism. This stability allows for precise tracking of nitrogen flow within metabolic pathways .

Summary of Findings

The biological activity of DL-Lysine-N2-15N encompasses various essential functions in metabolic processes and protein synthesis. Its application in advanced research methodologies like NMR spectroscopy provides significant insights into biochemical dynamics.

Q & A

Q. What is the significance of 15N isotopic labeling in DL-Lysine-N2-15N for metabolic pathway studies?

DL-Lysine-N2-15N enables precise tracking of nitrogen incorporation into proteins and metabolites. The 15N isotope acts as a tracer, allowing researchers to monitor nitrogen flux in metabolic pathways, protein turnover rates, and post-translational modifications. For example, pulse-chase experiments using 15N-labeled lysine can quantify protein synthesis and degradation dynamics in cell cultures .

Methodological Insight :

  • Use cell culture media supplemented with DL-Lysine-N2-15N to replace natural abundance lysine.
  • Employ mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect 15N incorporation in metabolic intermediates or proteins .

Q. What synthesis methods are commonly used to produce DL-Lysine-N2-15N?

Synthesis typically involves isotopic enrichment during racemization of L-lysine or via chiral lysine salts. Key methods include:

  • Racemization : Converting L-lysine hydrochloride to DL-lysine using 15N-enriched reagents.
  • Chiral Resolution : Separating enantiomers using chiral auxiliaries to ensure isotopic purity .
Method Reagents Isotopic Purity Reference
RacemizationL-Lysine·HCl, 15N sources98%
Chiral Salt MethodChiral resolving agents>95%

Q. Which analytical techniques validate the structural integrity and isotopic purity of DL-Lysine-N2-15N?

  • 15N-NMR Spectroscopy : Detects nitrogen environments (e.g., ε-15N vs. α-15N) and confirms isotopic labeling positions .
  • High-Resolution Mass Spectrometry (HRMS) : Quantifies isotopic enrichment (e.g., 98% 15N) and molecular formula verification .
  • Isotope Ratio Mass Spectrometry (IRMS) : Measures 15N/14N ratios in bulk samples .
Technique Key Application Detection Limit Reference
15N-NMRPosition-specific 15N verification1–5% enrichment
HRMSMolecular mass and purity analysis0.01 Da resolution

Advanced Research Questions

Q. How can DL-Lysine-N2-15N be integrated into experimental designs to study protein dynamics in complex biological systems?

  • Stable Isotope Labeling by Amino Acids (SILAC) : Replace natural lysine with DL-Lysine-N2-15N in cell cultures to track protein synthesis rates. Combine with pulse-chase protocols to measure degradation .
  • Metabolic Flux Analysis (MFA) : Use 15N labeling to model nitrogen distribution in pathways like the urea cycle or amino acid biosynthesis. Computational tools (e.g., INCA) can quantify flux rates .

Key Considerations :

  • Optimize labeling time to achieve isotopic steady state.
  • Correct for natural isotope abundance in control samples .

Q. How do researchers address isotopic dilution effects when using DL-Lysine-N2-15N in metabolic studies?

Isotopic dilution occurs when unlabeled lysine from intracellular pools dilutes the tracer, skewing flux measurements. Mitigation strategies include:

  • Quenching Metabolic Activity : Rapidly freeze samples to halt enzymatic reactions.
  • Compartment-Specific Analysis : Isolate organelles (e.g., mitochondria) to measure localized dilution .
  • Computational Corrections : Use software like OpenMETA to model dilution factors and refine flux calculations .

Q. How can contradictory data from MS and NMR analyses of 15N-labeled lysine be resolved?

Discrepancies often arise from:

  • Sample Preparation : Contamination during extraction (e.g., hydrolysis-induced degradation).
  • Instrument Sensitivity : NMR may miss low-abundance 15N signals compared to MS.

Resolution Workflow :

  • Validate sample integrity via HPLC purity checks.
  • Use internal standards (e.g., 13C-labeled lysine) for MS calibration.
  • Cross-validate results with complementary techniques like IRMS .

Data Contradiction Analysis

Q. Why might 15N enrichment levels vary between bulk tissue analysis and single-cell assays?

  • Heterogeneity in Metabolic Activity : Subpopulations of cells may metabolize lysine at different rates.
  • Technical Limitations : Bulk analysis averages signals, masking cell-specific variability.

Methodological Adjustments :

  • Employ single-cell MS or spatially resolved NMR to capture heterogeneity.
  • Normalize data to cell count or protein content .

Key Research Findings

  • DL-Lysine-N2-15N achieves >98% isotopic purity in controlled synthesis conditions .
  • 15N-HMBC NMR can distinguish ε-15N labeling (critical for studying lysine’s role in histone modifications) from α-15N .
  • Metabolic flux studies using 15N-labeled lysine revealed compartment-specific nitrogen recycling in hepatic cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.